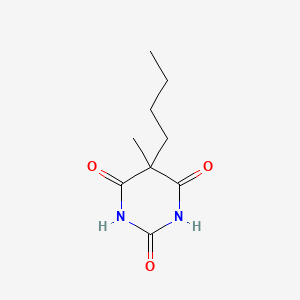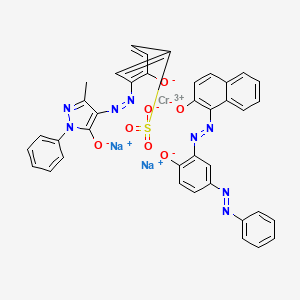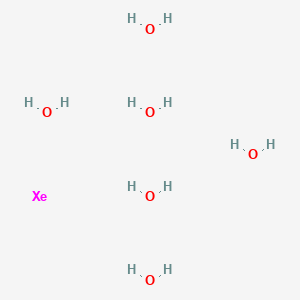![molecular formula C6H6N2O B14650961 5h-Imidazo[1,5-c][1,3]oxazine CAS No. 42850-92-0](/img/structure/B14650961.png)
5h-Imidazo[1,5-c][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Imidazo[1,5-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of heterocycles that are of significant interest in medicinal chemistry due to their potential biological activities. The unique arrangement of atoms in this compound provides it with distinct chemical properties that can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,5-c][1,3]oxazine typically involves the construction of the imidazole nucleus followed by the formation of the oxazine ring. One common method involves the reaction of primary amines with 1,2-diaza-1,3-dienes, followed by cyclization with isocyanates or isothiocyanates . This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Imidazo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5H-Imidazo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine: This compound shares a similar heterocyclic structure but contains sulfur instead of oxygen.
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and have similar biological activities.
Uniqueness
5H-Imidazo[1,5-c][1,3]oxazine is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring structure. This configuration imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The presence of the oxazine ring, in particular, allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Propriétés
Numéro CAS |
42850-92-0 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
5H-imidazo[1,5-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-9-5-8-4-7-3-6(1)8/h1-4H,5H2 |
Clé InChI |
RGFNVZJLVFUSIX-UHFFFAOYSA-N |
SMILES canonique |
C1N2C=NC=C2C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)




![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)



![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)


